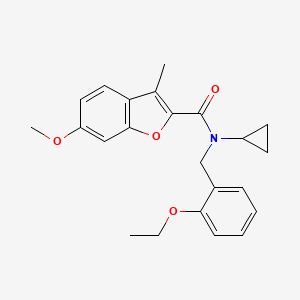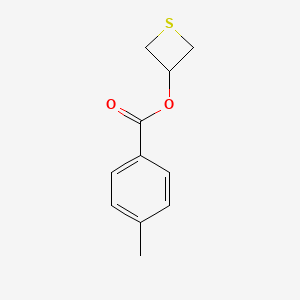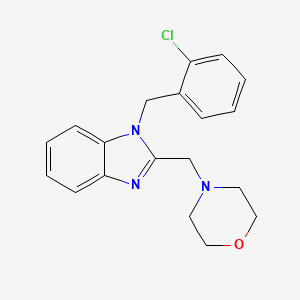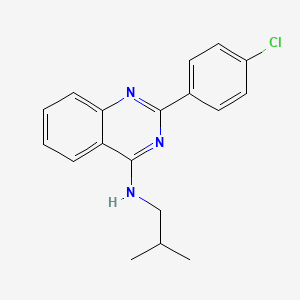
2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine is a useful research compound. Its molecular formula is C18H18ClN3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.1189253 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
AG-1478, a variant of 2-(4-chlorophenyl)-N-isobutyl-4-quinazolinamine, shows promising in vitro and in vivo antiproliferative activity. It is significant in biopharmaceutical research due to its potent activities. Understanding its spectral signatures helps in determining its targets and interactions, crucial for therapeutic applications (Khattab et al., 2016).
AMPA Receptor Antagonists
Research into 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, related to this compound, has led to the discovery of new AMPA receptor antagonists. These compounds have shown varying potencies, contributing significantly to the study of AMPA receptor inhibition (Chenard et al., 2001).
Treatment of Refractory Solid Tumors and CNS Malignancies
Gefitinib, another derivative, has been studied for treating refractory solid tumors and CNS malignancies in pediatric patients. It's a selective inhibitor of the epidermal growth factor receptor (EGFR), showing potential in targeting specific tumor types (Freeman et al., 2006).
Bioassay Against Microcystis aeruginosa
2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline (CMQ), a similar derivative, has been evaluated for its effects on the cyanobacteria Microcystis aeruginosa. This research is crucial for understanding the environmental and ecological impacts of quinazoline derivatives (Zhao et al., 2015).
Electrochemical and Photophysical Properties
Studies on electron-withdrawing substituted quinazoline chromophores, including 2-(4-chlorophenyl)quinazoline variants, have been conducted. These studies focus on their electrochemical, photophysical, and nonlinear optical properties, relevant for material sciences (Moshkina et al., 2020).
Corrosion Inhibition
Quinoxaline derivatives, structurally similar to this compound, have been synthesized and used as corrosion inhibitors. This application is vital in industrial chemistry, especially for protecting metals against corrosion (Saraswat & Yadav, 2020).
Antimalarial Effects
N2-Aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines, structurally related to this compound, have been synthesized for their antimalarial properties. This research contributes to the development of new treatments for malaria (Elslager et al., 1981).
Antibacterial Activity
N2, N4-disubstituted quinazoline-2,4-diamines, closely related to this compound, have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus (Van Horn et al., 2014).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-12(2)11-20-18-15-5-3-4-6-16(15)21-17(22-18)13-7-9-14(19)10-8-13/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRWIDVRWALVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rel-(3aS,6aS)-1-[4-(1H-tetrazol-1-yl)butanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5574654.png)

![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine](/img/structure/B5574669.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5574691.png)
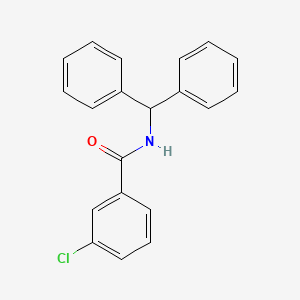
![N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5574695.png)
![2-[(3-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5574700.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)
![4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5574725.png)
![3-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5574727.png)
